![molecular formula C6H9N3 B1466127 1-Cyclopropylmethyl-1H-[1,2,4]triazole CAS No. 1229426-95-2](/img/structure/B1466127.png)
1-Cyclopropylmethyl-1H-[1,2,4]triazole
Overview
Description
1-Cyclopropylmethyl-1H-[1,2,4]triazole is a derivative of the 1,2,4-triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. A general method involves the reaction of hydrazines with formamide under microwave irradiation . Other methods include electrochemical multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to synthesize 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of this compound would require further analysis.Chemical Reactions Analysis
1,2,4-Triazoles can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density . The specific reactions that this compound can undergo would depend on the specific conditions and reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. For example, the parent 1H-1,2,4-triazole is a colorless liquid, highly soluble in water .Scientific Research Applications
Therapeutic Applications
Triazole derivatives, including 1-Cyclopropylmethyl-1H-[1,2,4]triazole, have been extensively studied for their potential therapeutic applications. They exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are of great interest for the development of new drugs, especially in light of increasing resistance to existing treatments and the emergence of new diseases. The versatility in the structural variations of triazoles allows for the synthesis of novel compounds with enhanced efficacy and targeted therapeutic applications (Ferreira et al., 2013).
Antimicrobial and Antifungal Agents
Specific triazole derivatives have been synthesized as novel antimicrobial agents, showing significant activity against various bacterial and fungal strains. For instance, new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and exhibited noteworthy antimicrobial activities against a range of pathogens. These findings highlight the potential of triazole derivatives in addressing drug-resistant infections and neglected diseases (Kaplancikli et al., 2008).
Molecular Structure and Supramolecular Interactions
The crystal and molecular structures of triazole derivatives have been examined to understand their supramolecular interactions, which are crucial for their biological activities and potential pharmaceutical applications. Studies on compounds such as 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate provide insights into the delocalization of π-electron density within the triazole ring and their ability to form supramolecular chains, which could influence their pharmacokinetic properties and efficacy (Boechat et al., 2010).
Innovative Synthesis Methods
Advancements in the synthesis of triazole derivatives have been a focus of recent research, aiming at more efficient, sustainable, and green chemistry approaches. The development of novel synthesis methods, including microwave-promoted synthesis, is critical for the rapid and environmentally friendly production of triazole-based compounds with potential biological and industrial applications (Özil et al., 2015).
Anticancer Studies
Some triazole derivatives have been explored for their anticancer properties, with studies indicating significant activity against various cancer cell lines. The design, synthesis, and biological evaluation of these compounds, including molecular modeling and density functional theory calculations, provide valuable insights into their mechanisms of action and potential as anticancer agents (Ali et al., 2020).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Cyclopropylmethyl-1H-[1,2,4]triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between this compound and aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens. Additionally, this compound has demonstrated the ability to bind to various receptors, influencing cellular signaling pathways and gene expression .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Furthermore, this compound can modulate cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, this compound can reduce cell proliferation and induce cell death. Additionally, this compound has been shown to affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under physiological conditions, maintaining its activity over extended periods . Degradation of this compound can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins facilitate the movement of this compound within the body, influencing its localization and accumulation in specific tissues . The distribution of this compound is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, the localization of this compound in the mitochondria is associated with its ability to induce apoptosis by disrupting mitochondrial function.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOCHVYFIHWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
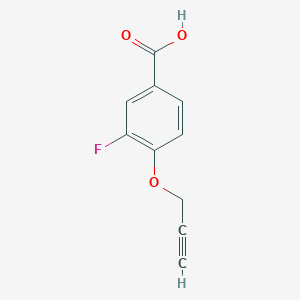
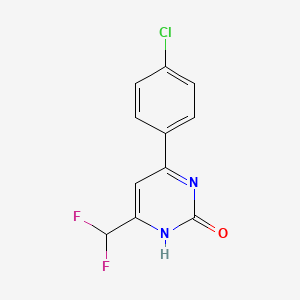
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)


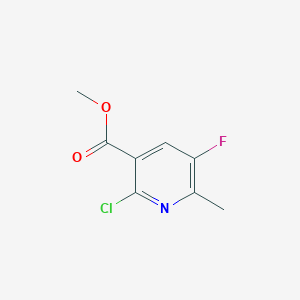

![Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1466060.png)
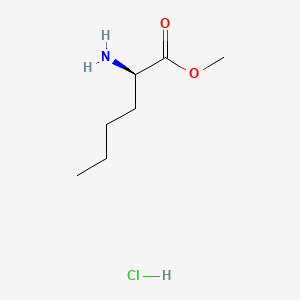
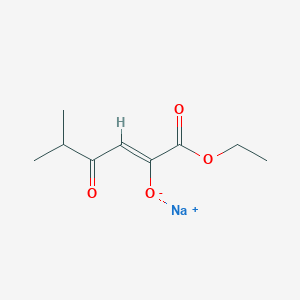
![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)
